molecular formula C11H10N2O3 B8609727 Methyl 5-Methyl-3-(4-pyridyl)isoxazole-4-carboxylate

Methyl 5-Methyl-3-(4-pyridyl)isoxazole-4-carboxylate

Cat. No.: B8609727
M. Wt: 218.21 g/mol
InChI Key: OKGPGWBQDOSWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-Methyl-3-(4-pyridyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5-methyl-3-(4-pyridyl)isoxazol-4-yl) carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the reaction of 4-pyridyl nitrile oxide with methyl 3-butynoate under mild conditions to form the desired isoxazole ring . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may include crystallization or chromatography techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-3-(4-pyridyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions, particularly at the nitrogen and oxygen positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives.

Scientific Research Applications

Methyl 5-Methyl-3-(4-pyridyl)isoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (5-methyl-3-(4-pyridyl)isoxazol-4-yl) carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The isoxazole ring is known to interact with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-pyridyl)isoxazol-4-yl) carboxylate
  • Methyl 5-methylisoxazol-4-yl) carboxylate
  • Methyl 3-(4-chloropyridyl)isoxazol-4-yl) carboxylate

Uniqueness

Methyl 5-Methyl-3-(4-pyridyl)isoxazole-4-carboxylate is unique due to the presence of both the pyridyl and isoxazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-7-9(11(14)15-2)10(13-16-7)8-3-5-12-6-4-8/h3-6H,1-2H3

InChI Key

OKGPGWBQDOSWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=NC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium (0.400 g, 0.0166 mol) was added to anhydrous methanol under nitrogen. After complete dissolution, the reaction vessel was cooled to 0° C. and methyl acetoacetate (1.8 ml, 0.166 mol) added. A solution of N-hydroxy-4-pyridine carboximidoyl chloride (2 g, 0.0128 mol; prepared according to Kocevar, M., Synth. Commun., 1988, 18(12), 1427) was added dropwise over 20 minutes. The reaction was stirred at 25° C. for 16 h, and quenched with acetic acid (1 ml). The methanol was removed in vacuo and the product partitioned between EtOAc and water. The organic layer was collected, dried over MgSO4, and evaporated. The residue was chromatographed on silica eluting with 20% EtOAc/hexane→EtOAc to obtain the title compound as a beige solid (1.2 g). 1H NMR (400 MHz, CDCl3) δ 8.73–8.71 (m, 2H), 7.57–7.56 (m, 2H), 3.80 (s, 3H), 2.77(s, 3H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

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